盐酸克伦特罗-d9

描述

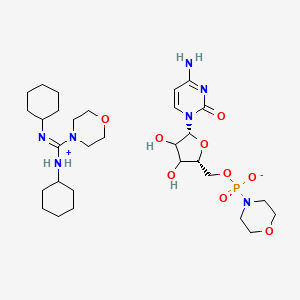

Clenbuterol-d9 hydrochloride is used as an internal standard for the quantification of clenbuterol in biological samples by ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) . It is a pharmaceutical decongestant and bronchodilator prescribed to treat asthma .

Molecular Structure Analysis

Clenbuterol-d9 has a molecular formula of C12H18Cl2N2O . The molecular weight of Clenbuterol-d9 hydrochloride is 322.7 g/mol . The InChIKey is OPXKTCUYRHXSBK-KYRNGWDOSA-N .Chemical Reactions Analysis

Clenbuterol-d9 hydrochloride can be detected at trace levels in doping analysis using different gas chromatographic–mass spectrometric techniques . It’s also used in the rapid quantitative analysis of clenbuterol in pig liver .Physical And Chemical Properties Analysis

Clenbuterol-d9 hydrochloride has a molecular weight of 322.7 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .科学研究应用

Highly Sensitive Detection

Clenbuterol-d9 hydrochloride has been used in research for highly sensitive detection based on THz metamaterial enhancement . This method can detect the sample at the milligram level, which is suitable for trace analysis of the sample .

Food Safety

The abuse of clenbuterol hydrochloride is a serious threat to people’s life and health . Therefore, it’s used in research related to food safety, especially in detecting its traces in food .

Electromagnetic Theory

In the field of electromagnetic theory, a THz metamaterial enhanced micro-nano structure was designed to realize the highly sensitive detection of the trace Clenbuterol-d9 hydrochloride by THz spectroscopy .

Spectral Correction

Clenbuterol-d9 hydrochloride is used in research involving spectral correction methods such as AirPLS, AsLS, Backcor, and BEADS .

Feature Extraction

It’s also used in research involving feature extraction algorithms like PCA, CARS, UVE, and SPA .

Model Establishment

Research involving the establishment of PLS and LS-SVM models also uses Clenbuterol-d9 hydrochloride .

Immunosensor Development

Clenbuterol-d9 hydrochloride is used in the development of highly sensitive immunosensors for antibiotic monitoring in food products .

Fluorescent Probe Development

It’s used in the development of a graphene quantum dot fluorescent probe based on cationic-etherified starch for sensitive and selective detection of Clenbuterol in meat samples .

作用机制

Target of Action

Clenbuterol-d9 hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which controls the body’s fight or flight response .

Mode of Action

Clenbuterol-d9 hydrochloride acts as an agonist for the beta-2 adrenergic receptors . This means it binds to these receptors and activates them. The activation of the beta-2 receptors stimulates adenylyl cyclase activity , which in turn increases the concentration of cyclic adenosine monophosphate (cAMP) within the cells . This leads to a series of downstream effects, including the relaxation of smooth muscle in the bronchioles .

Biochemical Pathways

The primary biochemical pathway affected by Clenbuterol-d9 hydrochloride is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to the relaxation of smooth muscle in the bronchioles, which can help alleviate symptoms of conditions like asthma .

Pharmacokinetics

Clenbuterol is known to have a rapid onset of action and a long half-life, which contributes to its prolonged effects . .

Result of Action

The primary result of Clenbuterol-d9 hydrochloride’s action is the relaxation of smooth muscle in the bronchioles . This can help to open up the airways and improve breathing in individuals with respiratory conditions like asthma .

Action Environment

The action of Clenbuterol-d9 hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability. Additionally, individual factors such as a person’s age, health status, and genetic makeup can also impact the drug’s action. It’s important to note that Clenbuterol-d9 hydrochloride should be stored at a temperature of 2-8°C to maintain its stability .

安全和危害

未来方向

Clenbuterol administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance . These findings strongly suggest that agents targeting skeletal muscle metabolism by modulating β 2 -adrenergic receptor-dependent signaling pathways may prove beneficial as antidiabetic drugs .

属性

IUPAC Name |

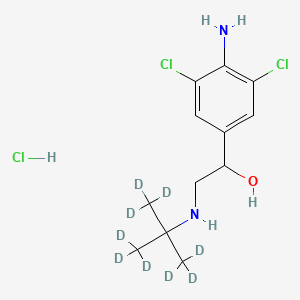

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKTCUYRHXSBK-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746860 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184006-60-8 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenbuterol-d9 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。